Cyclopentyldiethoxy(methyl)silane
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Overview
Description
Cyclopentyldiethoxy(methyl)silane is an organosilicon compound characterized by a cyclopentyl group, two ethoxy groups, and a methyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyldiethoxy(methyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst and is carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of cyclopentene with diethoxymethylsilane in the presence of a platinum catalyst. The reaction is conducted at elevated temperatures and pressures to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyldiethoxy(methyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopentyldiethoxy(methyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopentyldiethoxy(methyl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable siloxane linkages. These interactions are crucial in the compound’s ability to modify surfaces and enhance the properties of materials .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(dimethoxy)methylsilane
- Cyclopentyl(trimethoxy)silane
- Cyclohexyl(diethoxy)methylsilane
Uniqueness
Cyclopentyldiethoxy(methyl)silane is unique due to its specific combination of a cyclopentyl group and two ethoxy groups attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly useful in various applications compared to its similar counterparts .
Properties
InChI |
InChI=1S/C10H20O2Si/c1-3-11-10(12-4-2)13-9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDGWHLMPPVOLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[Si]C1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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